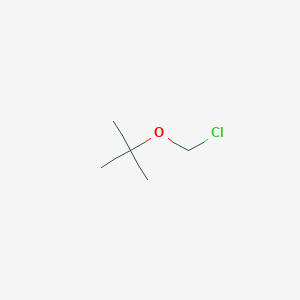
2-氯-6-苯基烟酸
描述
Synthesis Analysis
CPNA can be synthesized through the reaction of 2,6-dichloronicotinic acid with phenylboronic acid in the presence of a palladium catalyst . The reaction yields a mixture of 2,6-dichloronicotinic acid and its phenyl ester as by-products, which can be separated using column chromatography .Molecular Structure Analysis
The molecular structure of CPNA can be characterized using various spectroscopic techniques such as HPLC, NMR, IR, and MS . The InChI code for CPNA is 1S/C12H8ClNO2/c13-11-9 (12 (15)16)6-7-10 (14-11)8-4-2-1-3-5-8/h1-7H, (H,15,16) .Physical And Chemical Properties Analysis
CPNA is a crystalline powder, with a white to light yellow color that has a melting point of 244-245°C . CPNA is soluble in many organic solvents, such as dimethyl sulfoxide, chloroform, and ethanol, but is insoluble in water . It has a molecular weight of 233.65 g/mol and a density of 1.355g/cm3 .科学研究应用
Electrocatalysis and Synthesis
2-Chloro-6-phenylnicotinic acid and related nicotinic acid derivatives are used in electrocatalytic processes and synthetic chemistry. For example, the electrocatalytic synthesis of 6-aminonicotinic acid, a compound related to 2-Chloro-6-phenylnicotinic acid, has been explored at silver cathodes under mild conditions. This process involves the electrochemical reduction of halogenated pyridines in the presence of CO2, highlighting a method to synthesize valuable pyridine derivatives potentially applicable to 2-Chloro-6-phenylnicotinic acid derivatives (Gennaro et al., 2004).
Bifunctional Chelators in Radiolabeling
The compound has been examined as part of studies on bifunctional chelators for technetium. Analogues of HYNIC (hydrazinonicotinic acid), which is a well-established bifunctional technetium-binding ligand, have been synthesized and evaluated. These studies are crucial for developing advanced diagnostic agents in nuclear medicine, indicating a potential area of application for structurally related compounds (Meszaros et al., 2011).
Organocatalysis
2-Chloro-6-phenylnicotinic acid may also find applications in organocatalysis, as indicated by research on isonicotinic acid used as a dual and biological organocatalyst for the synthesis of complex molecules. This showcases the utility of nicotinic acid derivatives in facilitating chemical reactions under environmentally friendly conditions (Zolfigol et al., 2013).
Organometallic Chemistry
In organometallic chemistry, triorganotin compounds have been synthesized from heteroaromatic carboxylic acids, including derivatives of nicotinic acid. These compounds have applications in materials science and catalysis. The crystal structure of triphenyltin esters of related nicotinic acids has been characterized, providing insights into their potential utility in various chemical transformations (Gao et al., 2008).
属性
IUPAC Name |
2-chloro-6-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-9(12(15)16)6-7-10(14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWAGNKLAHEMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498822 | |
| Record name | 2-Chloro-6-phenylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-phenylnicotinic acid | |
CAS RN |
69750-01-2 | |
| Record name | 2-Chloro-6-phenylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















